PD1-PDL1-IN 2

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C37H41ClN4O7S |

|---|---|

Molecular Weight |

721.3 g/mol |

IUPAC Name |

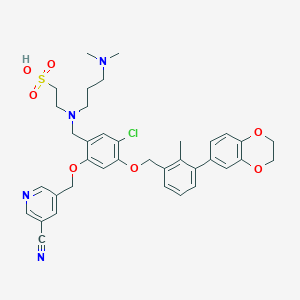

2-[[5-chloro-2-[(5-cyanopyridin-3-yl)methoxy]-4-[[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylphenyl]methoxy]phenyl]methyl-[3-(dimethylamino)propyl]amino]ethanesulfonic acid |

InChI |

InChI=1S/C37H41ClN4O7S/c1-26-30(6-4-7-32(26)29-8-9-34-37(18-29)47-14-13-46-34)25-49-36-19-35(48-24-28-16-27(20-39)21-40-22-28)31(17-33(36)38)23-42(11-5-10-41(2)3)12-15-50(43,44)45/h4,6-9,16-19,21-22H,5,10-15,23-25H2,1-3H3,(H,43,44,45) |

InChI Key |

QJSJWFVBDAPNAE-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC=C1C2=CC3=C(C=C2)OCCO3)COC4=C(C=C(C(=C4)OCC5=CC(=CN=C5)C#N)CN(CCCN(C)C)CCS(=O)(=O)O)Cl |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to PD1-PDL1-IN-2 (ZE132): A Small-Molecule Inhibitor of the PD-1/PD-L1 Immune Checkpoint

For Researchers, Scientists, and Drug Development Professionals

Abstract

PD1-PDL1-IN-2, also known as ZE132, is a potent and selective small-molecule inhibitor of the Programmed Death-1 (PD-1) and Programmed Death-Ligand 1 (PD-L1) protein-protein interaction. This guide provides a comprehensive technical overview of ZE132, including its mechanism of action, key in vitro and in vivo data, and detailed experimental protocols. By disrupting the PD-1/PD-L1 immune checkpoint, ZE132 facilitates the activation of an anti-tumor immune response, demonstrating robust efficacy in preclinical models. This molecule holds promise as a therapeutic agent in oncology, offering potential advantages over antibody-based immunotherapies.

Core Mechanism of Action

PD1-PDL1-IN-2 (ZE132) functions by directly inhibiting the interaction between the PD-1 receptor, expressed on activated T cells, and its ligand, PD-L1, which is often overexpressed on tumor cells.[1] This inhibitory interaction is a key mechanism of tumor immune evasion. By blocking this interaction, ZE132 restores and enhances the cytotoxic activity of T cells against cancer cells.

The downstream effects of this inhibition include:

-

Promotion of Cytotoxic T-cell Tumor Infiltration: ZE132 treatment leads to an increased presence of CD8+ T cells within the tumor microenvironment.[1]

-

Induction of IL-2 Expression: Interleukin-2 (IL-2), a critical cytokine for T cell proliferation and activation, is upregulated following ZE132 administration.[1]

-

Inhibition of TGF-β mRNA Expression: ZE132 has been shown to elicit strong inhibitory effects on the mRNA expression of Transforming Growth Factor-beta (TGF-β), a pleiotropic cytokine with immunosuppressive roles in the tumor microenvironment.[1]

Quantitative Data Summary

The following tables summarize the key quantitative data for PD1-PDL1-IN-2 (ZE132) from preclinical studies.

Table 1: In Vitro Activity

| Assay Type | Parameter | Value | Reference |

| HTRF Binding Assay | IC50 (hPD-1/hPD-L1) | 15.73 nM | [1] |

| Surface Plasmon Resonance (SPR) | KD (hPD-L1) | 14.62 nM | [1] |

| Surface Plasmon Resonance (SPR) | KD (mPD-L1) | 392 nM | [1] |

Table 2: In Vivo Efficacy in Syngeneic Mouse Model (4T1 Breast Cancer)

| Treatment Group | Dose | Tumor Growth Inhibition (TGI) | Reference |

| ZE132 | 10 mg/kg (intragastric) | 66% | [1] |

Table 3: Pharmacokinetic Properties in Mice

| Parameter | Value | Reference |

| Oral Bioavailability (F) | 58.0% | [1] |

Signaling Pathway and Experimental Workflows

PD-1/PD-L1 Signaling Pathway and Inhibition by ZE132

Caption: PD-1/PD-L1 signaling pathway and the inhibitory mechanism of ZE132.

Experimental Workflow: HTRF Binding Assay

Caption: Workflow for a Homogeneous Time-Resolved Fluorescence (HTRF) binding assay.

Experimental Workflow: In Vivo Efficacy Study

Caption: Workflow for an in vivo efficacy study in a syngeneic mouse model.

Detailed Experimental Protocols

Homogeneous Time-Resolved Fluorescence (HTRF) PD-1/PD-L1 Binding Assay

Objective: To determine the in vitro inhibitory activity (IC50) of ZE132 on the human PD-1/PD-L1 interaction.

Materials:

-

Recombinant human PD-1 with a His-tag (hPD-1-His)

-

Recombinant human PD-L1 with an Fc-tag (hPD-L1-Fc)

-

Anti-His antibody labeled with d2 (acceptor fluorophore)

-

Anti-Fc antibody labeled with Terbium cryptate (Tb) (donor fluorophore)

-

PD1-PDL1-IN-2 (ZE132)

-

Assay buffer (e.g., PBS with 0.1% BSA)

-

Low-volume 384-well white plates

-

HTRF-compatible plate reader

Procedure:

-

Compound Preparation: Prepare a serial dilution of ZE132 in assay buffer. The final concentration in the assay should typically range from low nanomolar to high micromolar to generate a full dose-response curve. A DMSO control should be included.

-

Reagent Preparation:

-

Dilute hPD-1-His and hPD-L1-Fc to their optimal concentrations in assay buffer as determined by initial titration experiments.

-

Prepare a mixture of the anti-His-d2 and anti-Fc-Tb detection antibodies in assay buffer.

-

-

Assay Assembly:

-

Dispense 2 µL of the ZE132 serial dilutions or DMSO control into the wells of the 384-well plate.

-

Add 4 µL of the hPD-1-His and hPD-L1-Fc protein mixture to each well.

-

Incubate for 30 minutes at room temperature, protected from light.

-

Add 4 µL of the detection antibody mixture to each well.

-

-

Incubation: Incubate the plate for 1-4 hours at room temperature, protected from light.

-

Data Acquisition: Read the plate on an HTRF-compatible plate reader, measuring the fluorescence emission at 665 nm (FRET signal) and 620 nm (donor signal).

-

Data Analysis:

-

Calculate the HTRF ratio for each well: (Emission at 665 nm / Emission at 620 nm) * 10,000.

-

Normalize the data using the DMSO control (0% inhibition) and a background control (no protein or a known inhibitor, 100% inhibition).

-

Plot the normalized response against the logarithm of the ZE132 concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

In Vivo Antitumor Efficacy in a Syngeneic Mouse Model

Objective: To evaluate the in vivo anti-tumor activity of ZE132.

Materials:

-

Female BALB/c mice (6-8 weeks old)

-

4T1 mouse breast cancer cell line

-

PD1-PDL1-IN-2 (ZE132)

-

Vehicle control (e.g., 0.5% methylcellulose (B11928114) in water)

-

Calipers for tumor measurement

Procedure:

-

Cell Culture and Implantation:

-

Culture 4T1 cells in appropriate media.

-

On day 0, subcutaneously inject 1 x 106 4T1 cells in 100 µL of PBS into the right flank of each mouse.

-

-

Tumor Growth and Randomization:

-

Monitor tumor growth daily.

-

When tumors reach a mean volume of approximately 100-150 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).

-

-

Treatment Administration:

-

Prepare a formulation of ZE132 in the vehicle at the desired concentration.

-

Administer ZE132 (e.g., 10 mg/kg) or vehicle control to the respective groups via intragastric gavage once daily.

-

-

Tumor Measurement and Body Weight Monitoring:

-

Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume using the formula: (Length x Width²)/2.

-

Monitor the body weight of the mice as an indicator of general health and toxicity.

-

-

Study Endpoint and Analysis:

-

Continue treatment for a predetermined period (e.g., 21 days) or until tumors in the control group reach a specified size.

-

At the end of the study, euthanize the mice.

-

Calculate the Tumor Growth Inhibition (TGI) for the ZE132-treated group compared to the vehicle control group.

-

Tumors can be excised for further analysis, such as immunohistochemistry for CD8+ T cell infiltration.

-

Conclusion

PD1-PDL1-IN-2 (ZE132) is a promising small-molecule inhibitor of the PD-1/PD-L1 immune checkpoint with potent in vitro activity and significant in vivo anti-tumor efficacy. Its favorable pharmacokinetic profile, including oral bioavailability, makes it an attractive candidate for further development as a cancer therapeutic. The detailed protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate and characterize this and similar molecules.

References

In-Depth Technical Guide: PD1-PDL1-IN-2 (ZE132)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of PD1-PDL1-IN-2, a potent small molecule inhibitor of the Programmed Death-1 (PD-1) and Programmed Death-Ligand 1 (PD-L1) interaction, also identified as ZE132.

Chemical Structure and Properties

PD1-PDL1-IN-2 (ZE132) is a novel, selective small-molecule inhibitor designed to disrupt the PD-1/PD-L1 immune checkpoint pathway.[1] Its chemical and physical properties are summarized below.

Chemical Identification

| Identifier | Value |

| Compound Name | PD1-PDL1-IN-2 |

| Synonym | ZE132 |

| IUPAC Name | 2-[[[5-Chloro-2-[(5-cyano-3-pyridinyl)methoxy]-4-[[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylphenyl]methoxy]phenyl]methyl][3-(dimethylamino)propyl]amino]ethanesulfonic acid |

| CAS Number | 2566710-63-0 |

| Molecular Formula | C₃₇H₄₁ClN₄O₇S |

| Molecular Weight | 721.26 g/mol |

| SMILES String | N#CC1=CN=CC(COC2=CC(OCC3=CC=CC(C4=CC=C5OCCOC5=C4)=C3C)=C(C=C2CN(CCS(=O)(O)=O)CCCN(C)C)Cl)=C1 |

Physicochemical Properties

| Property | Value |

| Solubility | Soluble to 100 mM in DMSO. |

| Storage | Store at -20°C. |

Biological Activity and Mechanism of Action

ZE132 is a high-affinity ligand of PD-L1, potently and selectively inhibiting its interaction with the PD-1 receptor.[1] This disruption of the PD-1/PD-L1 axis reinvigorates the anti-tumor immune response.

In Vitro Activity

| Parameter | Value | Assay |

| IC₅₀ | 23.49 nM | HTRF Binding Assay |

| K | 19.36 nM | SPR-based Affinity Assay |

Mechanism of Action

The binding of PD-L1 on tumor cells to the PD-1 receptor on activated T cells triggers an inhibitory signaling cascade, leading to T-cell exhaustion and immune evasion by the tumor. ZE132 physically blocks this interaction, thereby restoring T-cell function.

The downstream effects of this blockade by ZE132 include:

-

Enhanced T-cell Activation: Promotes the activation and proliferation of cytotoxic T-lymphocytes (CTLs) within the tumor microenvironment.[1]

-

Increased Cytokine Production: Induces the expression and release of pro-inflammatory cytokines, such as Interleukin-2 (IL-2), which are crucial for a robust anti-tumor response.[1]

-

Modulation of the Tumor Microenvironment: Elicits a strong inhibitory effect on the mRNA expression of Transforming Growth Factor-beta (TGF-β), a key immunosuppressive cytokine.[1]

Caption: PD-1/PD-L1 signaling and ZE132 inhibition.

Experimental Protocols

Detailed methodologies for key experiments are crucial for the replication and validation of findings.

Homogeneous Time-Resolved Fluorescence (HTRF) Binding Assay

This assay is employed to determine the in vitro inhibitory activity of compounds on the PD-1/PD-L1 interaction.

Principle: The assay utilizes recombinant human PD-1 and PD-L1 proteins tagged with compatible FRET (Förster Resonance Energy Transfer) pairs (e.g., a donor like Europium cryptate and an acceptor like d2). When PD-1 and PD-L1 interact, the donor and acceptor are brought into close proximity, resulting in a FRET signal. An inhibitor that disrupts this interaction will lead to a decrease in the FRET signal.

Materials:

-

Recombinant Human PD-1 (e.g., His-tagged)

-

Recombinant Human PD-L1 (e.g., Fc-tagged)

-

Anti-tag donor fluorophore (e.g., Anti-His-Europium Cryptate)

-

Anti-tag acceptor fluorophore (e.g., Anti-Fc-d2)

-

Assay Buffer (e.g., PBS, 0.1% BSA, 0.5% Tween-20)

-

384-well low-volume white plates

-

HTRF-compatible plate reader

Procedure:

-

Compound Preparation: Prepare a serial dilution of ZE132 in the assay buffer. The final DMSO concentration should be kept constant and low (e.g., <1%).

-

Reagent Preparation: Prepare working solutions of the recombinant proteins and HTRF detection reagents in the assay buffer at the desired concentrations.

-

Assay Assembly:

-

Add 2 µL of the serially diluted ZE132 or vehicle control to the wells of the 384-well plate.

-

Add 1 µL of the PD-1 protein solution.

-

Add 1 µL of the PD-L1 protein solution.

-

Add 2 µL of the pre-mixed HTRF detection reagents.

-

-

Incubation: Seal the plate and incubate at room temperature for 1-4 hours, protected from light.

-

Data Acquisition: Read the plate on an HTRF-compatible plate reader, measuring the emission at the donor (e.g., 620 nm) and acceptor (e.g., 665 nm) wavelengths.

-

Data Analysis:

-

Calculate the HTRF ratio (Acceptor signal / Donor signal) for each well.

-

Normalize the data to the high (no inhibitor) and low (no protein interaction) controls.

-

Plot the normalized response against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

-

Caption: Workflow for HTRF-based PD-1/PD-L1 binding assay.

T-Cell Mediated Cytotoxicity Assay (Co-culture)

This cell-based assay evaluates the ability of ZE132 to enhance the killing of tumor cells by T-cells.

Principle: PD-L1-expressing tumor cells are co-cultured with activated T-cells. In the absence of an inhibitor, the tumor cells will suppress T-cell cytotoxicity. The addition of ZE132 is expected to block the PD-1/PD-L1 interaction and restore the T-cells' ability to kill the tumor cells. Cytotoxicity can be measured by various methods, such as lactate (B86563) dehydrogenase (LDH) release or flow cytometry-based viability staining.

Materials:

-

PD-L1 expressing tumor cell line (e.g., MC38-hPD-L1)

-

Human Peripheral Blood Mononuclear Cells (PBMCs) or isolated T-cells

-

Cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

T-cell activation reagents (e.g., anti-CD3 and anti-CD28 antibodies)

-

ZE132

-

96-well cell culture plates

-

Cytotoxicity detection kit (e.g., LDH release assay kit or viability dyes for flow cytometry)

Procedure:

-

Tumor Cell Plating: Seed the PD-L1 expressing tumor cells in a 96-well plate and allow them to adhere overnight.

-

T-cell Preparation: Isolate PBMCs or T-cells from a healthy donor.

-

Co-culture Setup:

-

Remove the medium from the tumor cells.

-

Add the T-cells to the wells at a desired effector-to-target (E:T) ratio (e.g., 10:1).

-

Add T-cell activation reagents.

-

-

Treatment: Add serial dilutions of ZE132 or vehicle control to the co-culture.

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a CO₂ incubator.

-

Cytotoxicity Measurement:

-

LDH Release: Centrifuge the plate, collect the supernatant, and measure LDH activity according to the manufacturer's protocol.

-

Flow Cytometry: Harvest the cells, stain with a viability dye (e.g., Propidium Iodide) and cell-specific markers (e.g., anti-CD3 for T-cells), and analyze the percentage of dead tumor cells by flow cytometry.

-

-

Data Analysis: Calculate the percentage of specific lysis for each concentration of ZE132 and determine the EC₅₀ value.

Caption: Workflow for T-cell mediated cytotoxicity assay.

Synthesis

A detailed, step-by-step synthesis protocol for ZE132 is not publicly available in the reviewed literature. The primary publication refers to its generation through exploration of structure-activity relationships and biochemical assays, suggesting a multi-step synthetic route developed internally.[1]

Conclusion

PD1-PDL1-IN-2 (ZE132) is a potent and selective small molecule inhibitor of the PD-1/PD-L1 interaction. Its ability to block this key immune checkpoint, leading to enhanced T-cell activation and anti-tumor immunity, makes it a promising candidate for further preclinical and clinical development in the field of cancer immunotherapy. The provided protocols offer a foundation for the in vitro characterization of this and similar molecules.

References

An In-depth Technical Guide to the BMS-202 Target Binding Site on PD-L1

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding site and mechanism of action of BMS-202, a potent, non-peptidic small molecule inhibitor of the Programmed Death-1 (PD-1) and Programmed Death-Ligand 1 (PD-L1) interaction. This document details the molecular interactions, quantitative binding data, and the experimental protocols used to elucidate the binding of BMS-202 to its target, PD-L1.

Introduction: The PD-1/PD-L1 Axis and the Advent of Small Molecule Inhibitors

The interaction between the PD-1 receptor on activated T-cells and its ligand, PD-L1, expressed on tumor cells, is a critical immune checkpoint pathway that cancer cells exploit to evade immune surveillance.[1] Monoclonal antibodies that block this interaction have revolutionized cancer therapy. However, small molecule inhibitors offer potential advantages, including oral bioavailability and different pharmacokinetic profiles. BMS-202 is a first-in-class small molecule inhibitor that targets the PD-1/PD-L1 pathway.[1]

Mechanism of Action: Induced Dimerization of PD-L1

Unlike therapeutic antibodies that typically bind to the PD-1 interaction interface on PD-L1 to sterically hinder the protein-protein interaction, BMS-202 employs a unique mechanism. It binds directly to PD-L1 and induces its homodimerization.[2][3] A single molecule of BMS-202 sits (B43327) at the interface of the newly formed PD-L1 dimer, effectively occluding the PD-1 binding site on both PD-L1 monomers.[3][4] This induced dimerization prevents the engagement of PD-1 and subsequently restores T-cell-mediated anti-tumor immunity.[3][5]

Quantitative Data Summary

The following table summarizes the key quantitative data for the interaction of BMS-202 with PD-L1.

| Parameter | Value | Assay Method | Reference |

| IC50 | 18 nM | HTRF Assay | [2][6] |

| IC50 | 235 nM | HTRF Assay | [1] |

| KD | 8 µM (for PD-1/PD-L1 complex) | NMR-based AIDA assay | [6][7] |

| Thermal Shift (ΔTm) | +13°C | Differential Scanning Fluorimetry | [7][8] |

The BMS-202 Binding Site on the PD-L1 Dimer

The crystal structure of the human PD-L1 in complex with BMS-202 (PDB ID: 5J89) reveals a deep, hydrophobic pocket at the interface of the two PD-L1 monomers.[9][10] BMS-202 is situated within this pocket, making extensive contact with residues from both protomers of the PD-L1 dimer.

Key Interacting Residues on PD-L1:

The binding pocket for BMS-202 is formed by residues from both chains of the PD-L1 dimer. The following residues are key to the interaction:

-

Hydrophobic Interactions: The biphenyl (B1667301) core of BMS-202 is nestled in a hydrophobic cavity formed by residues from both PD-L1 monomers.

-

Polar Interactions: The polar moiety of BMS-202 interacts with polar residues located in the more solvent-exposed region of the binding pocket.[11]

A detailed analysis of the binding interface reveals a network of hydrogen bonds and hydrophobic contacts that stabilize the complex.

Signaling Pathway and Experimental Workflow Visualizations

Caption: PD-1/PD-L1 signaling and BMS-202 inhibition.

Caption: Experimental workflow for BMS-202 characterization.

Detailed Experimental Protocols

Homogeneous Time-Resolved Fluorescence (HTRF) Binding Assay

This assay is used to quantify the inhibition of the PD-1/PD-L1 interaction by BMS-202 in a high-throughput format.

-

Principle: The assay relies on the transfer of energy (FRET) between a donor fluorophore (Europium cryptate) and an acceptor fluorophore (XL665) when brought into proximity. Recombinant PD-1 and PD-L1 are tagged with components that are recognized by antibodies conjugated to the donor and acceptor, respectively. Binding of PD-1 to PD-L1 results in a high FRET signal. BMS-202 disrupts this interaction, leading to a decrease in the signal.[12]

-

Methodology:

-

Compound Plating: Serially diluted BMS-202 is dispensed into a low-volume 384-well plate.

-

Protein Addition: Tagged PD-1 and PD-L1 proteins are added to the wells.

-

Incubation: The plate is incubated to allow for the binding reaction to reach equilibrium.

-

Detection: HTRF detection reagents (anti-tag antibodies conjugated to donor and acceptor fluorophores) are added.

-

Signal Reading: The plate is read on an HTRF-compatible reader at the appropriate emission wavelengths (e.g., 620 nm and 665 nm).

-

Data Analysis: The HTRF ratio is calculated, and the data is fitted to a dose-response curve to determine the IC50 value.[12][13]

-

NMR Spectroscopy for Binding Validation

Nuclear Magnetic Resonance (NMR) spectroscopy is employed to confirm the direct binding of BMS-202 to PD-L1 and to map the binding site.

-

Principle: 1H-15N Heteronuclear Single Quantum Coherence (HSQC) experiments are performed on 15N-labeled PD-L1. The addition of an unlabeled ligand (BMS-202) that binds to the protein will cause chemical shift perturbations (CSPs) in the signals of the amino acid residues at or near the binding site.

-

Methodology:

-

Sample Preparation: A solution of 15N-labeled PD-L1 is prepared in a suitable NMR buffer.

-

Titration: A baseline 1H-15N HSQC spectrum of the protein is acquired. Small aliquots of a concentrated stock solution of BMS-202 are then titrated into the protein sample.

-

Spectral Analysis: A series of HSQC spectra are recorded at increasing ligand-to-protein molar ratios.

-

Binding Site Mapping: The residues exhibiting significant CSPs are mapped onto the structure of PD-L1 to identify the binding interface.[8][13]

-

X-ray Crystallography

This technique provides a high-resolution, three-dimensional structure of the BMS-202/PD-L1 complex, offering precise details of the molecular interactions.

-

Principle: A highly purified and concentrated solution of the PD-L1/BMS-202 complex is induced to form a well-ordered crystal lattice. This crystal is then exposed to a focused X-ray beam, and the resulting diffraction pattern is used to calculate the electron density map and build an atomic model of the complex.

-

Methodology:

-

Complex Formation: The extracellular domain of human PD-L1 is expressed and purified. The purified protein is then incubated with an excess of BMS-202 to form the complex.

-

Crystallization: The protein-ligand complex is subjected to crystallization screening using various precipitants, buffers, and additives.

-

Data Collection: A suitable crystal is cryo-cooled and mounted in an X-ray diffractometer. A complete diffraction dataset is collected.

-

Structure Solution and Refinement: The diffraction data is processed, and the structure is solved using molecular replacement or other phasing methods. The resulting model is refined to fit the experimental data.[8]

-

Conclusion

BMS-202 represents a significant advancement in the development of small molecule inhibitors targeting the PD-1/PD-L1 immune checkpoint. Its unique mechanism of action, involving the induction of PD-L1 dimerization, provides a novel strategy for blocking this critical anti-tumor immunity pathway. The detailed understanding of its binding site, facilitated by a combination of biophysical and structural biology techniques, offers a solid foundation for the rational design of next-generation PD-L1 inhibitors with improved potency and drug-like properties. The experimental protocols outlined in this guide serve as a valuable resource for researchers in the field of immuno-oncology and drug discovery.

References

- 1. PCC0208025 (BMS202), a small molecule inhibitor of PD-L1, produces an antitumor effect in B16-F10 melanoma-bearing mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. BMS202 (PD-1/PD-L1 inhibitor 2), small-molecule inhibitor (CAS 1675203-84-5) | Abcam [abcam.com]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. dovepress.com [dovepress.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. oncotarget.com [oncotarget.com]

- 8. Structural basis for small molecule targeting of the programmed death ligand 1 (PD-L1) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. BMS-202 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 11. mdpi.com [mdpi.com]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

A Technical Guide to Small Molecule Inhibitors of the PD-1/PD-L1 Pathway

Audience: Researchers, scientists, and drug development professionals.

Introduction

The programmed cell death protein 1 (PD-1) and its ligand, programmed death-ligand 1 (PD-L1), form a critical immune checkpoint pathway that tumor cells exploit to evade immune surveillance.[1] The interaction of PD-L1, often overexpressed on tumor cells, with the PD-1 receptor on activated T cells transduces an inhibitory signal that suppresses T-cell activity.[1][2] The clinical success of monoclonal antibodies (mAbs) targeting this axis has revolutionized cancer therapy.[3][4] However, antibody-based therapies have inherent limitations, including poor oral bioavailability, high production costs, long half-life, and limited tumor penetration.[5][6] This has driven the development of small molecule inhibitors as a promising alternative therapeutic modality, potentially offering advantages in oral administration, tissue distribution, and cost-effectiveness.[5][7]

This guide provides an in-depth technical overview of the core concepts in the development of small molecule PD-1/PD-L1 inhibitors, focusing on their mechanisms of action, quantitative data, key experimental protocols, and the underlying signaling pathways.

Mechanisms of Action of Small Molecule Inhibitors

Small molecule inhibitors of the PD-1/PD-L1 pathway employ several distinct mechanisms to disrupt this immune checkpoint, often differing from the direct 1:1 binding blockade characteristic of monoclonal antibodies.

-

Induction of PD-L1 Dimerization: A primary mechanism for many small molecule inhibitors involves binding to a hydrophobic pocket on the surface of PD-L1.[8][9] This binding induces the homodimerization of two PD-L1 molecules, effectively sequestering them and sterically hindering the binding site for PD-1.[8][10][11] Compounds developed by Bristol-Myers Squibb (BMS), such as BMS-202 and BMS-1166, are hallmark examples of this class.[9][12] The crystal structure of these compounds in complex with PD-L1 confirms that the inhibitor sits (B43327) at the interface of the dimer.[8][13][14]

-

Promotion of PD-L1 Internalization and Degradation: Some small molecule inhibitors not only induce PD-L1 dimerization but also promote its subsequent internalization from the cell surface and degradation through the lysosome-dependent pathway.[15][16] This dual action removes the checkpoint protein from the cell surface, leading to a more sustained blockade of the pathway.[7][15]

-

Inhibition of PD-L1 Glycosylation and Trafficking: The stability and cell-surface presentation of PD-L1 are dependent on its N-glycosylation.[8] Certain small molecule inhibitors have been shown to disrupt the proper N-glycosylation of PD-L1, which hinders its translocation from the endoplasmic reticulum to the Golgi apparatus and ultimately to the cell surface.[8][16] This results in a reduced surface expression of functional PD-L1.

-

Downregulation of PD-L1 Expression: Other strategies involve targeting the upstream signaling pathways that regulate the transcription and translation of the PD-L1 gene (CD274), thereby reducing the overall amount of PD-L1 protein produced by the cancer cell.[3][17]

Quantitative Data of Key Small Molecule Inhibitors

The following tables summarize the in vitro potency of several notable small molecule inhibitors targeting the PD-1/PD-L1 pathway. These compounds represent different structural classes and have been evaluated using various biochemical and biophysical assays.

Table 1: Bristol-Myers Squibb (BMS) Biphenyl and Related Analogs

| Compound | Assay Type | IC50 | Binding Affinity (KD) | Reference(s) |

| BMS-202 | HTRF | 1.8 nM | - | [14] |

| BMS-1166 | HTRF | 1.4 nM | - | [18] |

| BMS-1001 | HTRF | 2.25 nM | - | [12] |

| BMS-8 | HTRF | 5.4 nM | - | [14] |

| BMS-103 | HTRF | 79.1 nM | 16.10 nM (SPR), 44 nM (MST) | [19] |

| BMS-142 | HTRF | 96.7 nM | 12.64 nM (SPR), 13.2 nM (MST) | [19] |

Table 2: Other Notable Small Molecule Inhibitors

| Compound | Assay Type | IC50 | Binding Affinity (KD) | Reference(s) |

| CA-170 | HTRF | - (EC50 = 34 nM for PD-L1) | - | [14] |

| INCB086550 | HTRF | <10 nM | - | [8] |

| JBI-2174 | TR-FRET | ~1 nM | - | [20] |

| Compound A9 | HTRF | 0.93 nM | 3.64 nM (SPR) | [5][21] |

| Anidulafungin | BLI | - | 76.9 μM | [13] |

The PD-1/PD-L1 Signaling Pathway

Engagement of PD-1 by its ligand PD-L1 on an antigen-presenting cell or a tumor cell leads to the phosphorylation of the immunoreceptor tyrosine-based inhibitory motif (ITIM) and the immunoreceptor tyrosine-based switch motif (ITSM) in the cytoplasmic tail of PD-1.[22] This recruits the phosphatases SHP-1 and SHP-2.[22] These phosphatases dephosphorylate and inactivate key downstream signaling molecules of the T-cell receptor (TCR) and CD28 co-stimulatory pathways, such as ZAP70 and PI3K.[22] The ultimate result is the attenuation of T-cell activation, proliferation, cytokine production, and survival, leading to a state of T-cell "exhaustion".[2][12] Small molecule inhibitors, by preventing the initial PD-1/PD-L1 interaction, block this entire inhibitory cascade, thereby restoring T-cell effector functions.

Experimental Protocols

A multi-step workflow is required to identify and validate novel small molecule inhibitors of the PD-1/PD-L1 pathway. This typically begins with high-throughput biochemical or biophysical screening to identify initial hits, followed by cell-based functional assays and finally in vivo models to confirm efficacy.[23][24]

AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay)

Principle: AlphaLISA is a bead-based, no-wash immunoassay used to measure the interaction between two molecules.[25] In this context, a "Donor" bead is coated with streptavidin to capture biotinylated PD-1, and an "Acceptor" bead is conjugated to an anti-His-tag antibody to capture His-tagged PD-L1. When PD-1 and PD-L1 interact, the beads are brought into close proximity (<200 nm). Upon laser excitation at 680 nm, the Donor bead releases singlet oxygen, which travels to the nearby Acceptor bead, triggering a chemiluminescent emission at 615 nm. An inhibitor will disrupt the protein-protein interaction, separate the beads, and reduce the signal.[25][26]

Materials:

-

Recombinant biotinylated human PD-1

-

Recombinant His-tagged human PD-L1

-

Streptavidin-coated Donor beads

-

Anti-6xHis AlphaLISA Acceptor beads

-

AlphaLISA Immunoassay Buffer

-

Test compounds (serially diluted)

-

384-well microplate (e.g., ProxiPlate)

-

AlphaLISA-compatible plate reader

-

Prepare a 2X working solution of biotinylated PD-1 and a 2X working solution of His-tagged PD-L1 in 1X AlphaLISA Immunoassay Buffer.

-

Prepare serial dilutions of the test compounds at 4X the final desired concentration.

-

Add 5 µL of the 4X test compound to the wells of the 384-well microplate. Add 5 µL of buffer for control wells.

-

Add 10 µL of the 2X biotinylated PD-1 and 10 µL of the 2X His-tagged PD-L1 mixture to each well.

-

Incubate the plate for 60 minutes at room temperature, protected from light.

-

Prepare a 5X mixture of Donor and Acceptor beads in buffer.

-

Add 25 µL of the 5X bead mixture to each well.

-

Seal the plate and incubate for 90 minutes at room temperature in the dark.

-

Read the plate on an AlphaLISA-compatible reader (Excitation: 680 nm, Emission: 615 nm).

-

Calculate the percentage of inhibition and determine the IC50 value by fitting the data to a four-parameter logistic curve.

Surface Plasmon Resonance (SPR)

Principle: SPR is a label-free technique for real-time monitoring of biomolecular interactions.[18] One protein (e.g., PD-1) is immobilized on a sensor chip surface. A solution containing the binding partner (e.g., PD-L1) and a test inhibitor is flowed over the surface. The binding of PD-L1 to the immobilized PD-1 causes a change in the refractive index at the surface, which is measured in Resonance Units (RU). An effective inhibitor will compete with PD-L1 for binding to PD-1 (or bind to PD-L1, preventing its interaction with PD-1), resulting in a reduced binding signal.[18][27]

Materials:

-

SPR instrument (e.g., Biacore)

-

Sensor chip (e.g., CM5 chip)

-

Amine coupling kit (EDC, NHS, ethanolamine)

-

Recombinant human PD-1 (for immobilization)

-

Recombinant human PD-L1 (analyte)

-

Test compounds

-

Running buffer (e.g., HBS-EP+)

-

Immobilization:

-

Activate the sensor chip surface using a 1:1 mixture of EDC and NHS.

-

Inject recombinant human PD-1 at a low concentration (e.g., 10 µg/mL in acetate (B1210297) buffer, pH 5.0) to achieve the desired immobilization level.

-

Deactivate any remaining active esters by injecting ethanolamine. A reference flow cell is typically prepared by performing the activation and deactivation steps without protein injection.

-

-

Binding and Inhibition Assay:

-

Prepare a series of solutions containing a fixed concentration of PD-L1 (analyte) pre-incubated with varying concentrations of the test compound.

-

Inject the PD-L1/compound mixtures sequentially over the PD-1 and reference flow cells at a constant flow rate.

-

After each injection, regenerate the sensor surface using a mild regeneration solution (e.g., glycine-HCl, pH 2.5) to remove bound analyte.

-

-

Data Analysis:

-

Subtract the reference flow cell signal from the active flow cell signal to correct for bulk refractive index changes.

-

Measure the binding response (RU) at equilibrium for each concentration of the inhibitor.

-

Plot the percentage of blockade against the inhibitor concentration to calculate the IC50 value.

-

NFAT Reporter T-Cell Assay

Principle: This cell-based assay reconstitutes the PD-1/PD-L1 checkpoint to measure the functional effect of an inhibitor.[8][12] It uses two engineered cell lines:

-

Effector Cells: Jurkat T-cells engineered to express human PD-1 and a luciferase reporter gene under the control of the Nuclear Factor of Activated T-cells (NFAT) response element.[28]

-

Target Cells: An antigen-presenting cell line (e.g., CHO-K1) engineered to express human PD-L1 and a T-cell receptor (TCR) activator.[12][28]

When co-cultured, the TCR activator on the target cells stimulates the Jurkat cells, activating the NFAT pathway and inducing luciferase expression. However, the simultaneous engagement of PD-1 by PD-L1 inhibits this signal, resulting in low luciferase activity. A small molecule inhibitor that blocks the PD-1/PD-L1 interaction will restore TCR signaling and lead to a dose-dependent increase in the luminescent signal.[8][28]

Materials:

-

PD-1/NFAT Reporter Jurkat cells

-

PD-L1/TCR Activator CHO-K1 cells

-

Cell culture medium (e.g., RPMI-1640 + 10% FBS)

-

Test compounds

-

White, opaque 96-well cell culture plates

-

Luciferase detection reagent (e.g., ONE-Glo™)

-

Luminometer

-

Seed the PD-L1/TCR Activator CHO-K1 cells in a 96-well plate and allow them to adhere overnight.

-

The next day, add serial dilutions of the test compounds to the wells and incubate for 30-60 minutes.

-

Add the PD-1/NFAT Reporter Jurkat cells to the wells to initiate the co-culture.

-

Incubate the co-culture plate for 6-8 hours at 37°C in a CO2 incubator.

-

Allow the plate to equilibrate to room temperature.

-

Add luciferase detection reagent to each well according to the manufacturer's instructions.

-

Incubate for 10 minutes in the dark to stabilize the luminescent signal.

-

Measure the luminescence using a plate-reading luminometer.

-

Calculate the fold-activation relative to untreated controls and determine the EC50 value for T-cell activation.

References

- 1. Cancer immunotherapy and the PD-1/PD-L1 checkpoint pathway | Abcam [abcam.com]

- 2. researchgate.net [researchgate.net]

- 3. Small molecule inhibitors targeting the PD-1/PD-L1 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Discovery of Novel Small-Molecule Inhibitors of PD-1/PD-L1 Interaction via Structural Simplification Strategy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Unlocking the Potential of PD-L1 Small-Molecule Antagonists: Preclinical Insights and Therapeutic Promise [synapse.patsnap.com]

- 8. Frontiers | Small Molecule Agents Targeting PD-1 Checkpoint Pathway for Cancer Immunotherapy: Mechanisms of Action and Other Considerations for Their Advanced Development [frontiersin.org]

- 9. Development of Novel Small Antitumor Compounds Inhibiting PD-1/PD-L1 Binding | Anticancer Research [ar.iiarjournals.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Small-molecule inhibitors of PD-1/PD-L1 immune checkpoint alleviate the PD-L1-induced exhaustion of T-cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Discovery of Small-Molecule PD-L1 Inhibitors via Virtual Screening and Their Immune-Mediated Anti-Tumor Effects [mdpi.com]

- 14. mdpi.com [mdpi.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. aacrjournals.org [aacrjournals.org]

- 17. [PDF] Small molecule inhibitors targeting the PD-1/PD-L1 signaling pathway | Semantic Scholar [semanticscholar.org]

- 18. Establishment of Human PD-1/PD-L1 Blockade Assay Based on Surface Plasmon Resonance (SPR) Biosensor - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Comprehensive in vitro characterization of PD-L1 small molecule inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 20. ascopubs.org [ascopubs.org]

- 21. Discovery of Novel Small-Molecule Inhibitors of PD-1/PD-L1 Interaction via Structural Simplification Strategy [mdpi.com]

- 22. researchgate.net [researchgate.net]

- 23. Small molecule inhibitors against PD-1/PD-L1 immune checkpoints and current methodologies for their development: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. benchchem.com [benchchem.com]

- 26. resources.revvity.com [resources.revvity.com]

- 27. Establishment of Human PD-1/PD-L1 Blockade Assay Based on Surface Plasmon Resonance (SPR) Biosensor [agris.fao.org]

- 28. bpsbioscience.com [bpsbioscience.com]

An In-depth Technical Guide on the Biological Activity of a Representative Small Molecule PD-1/PD-L1 Inhibitor

Disclaimer: The specific compound "PD1-PDL1-IN 2" is not found in publicly available scientific literature. This guide, therefore, presents a consolidated overview of the biological activity of a representative small molecule inhibitor of the Programmed Death-1 (PD-1) to Programmed Death-Ligand 1 (PD-L1) interaction, based on data from well-characterized compounds such as BMS-202 and SCL-1.

Introduction

The interaction between the PD-1 receptor, expressed on activated T cells, and its ligand, PD-L1, found on various somatic and cancer cells, represents a critical immune checkpoint.[1] Tumors frequently exploit this pathway to evade immune surveillance by upregulating PD-L1, which upon binding to PD-1, transmits an inhibitory signal into the T cell, leading to its exhaustion and a suppressed anti-tumor response.[2][3] Small molecule inhibitors designed to block the PD-1/PD-L1 interaction are an emerging class of cancer immunotherapeutics, offering potential advantages over monoclonal antibodies, such as oral bioavailability and better tumor penetration.[4] This document provides a technical overview of the biological activity, mechanism of action, and methods for characterization of a representative small molecule PD-1/PD-L1 inhibitor.

Mechanism of Action

Small molecule inhibitors of the PD-1/PD-L1 pathway typically function by binding directly to PD-L1.[5] Unlike many therapeutic antibodies that sterically hinder the PD-1 binding site, some small molecules, such as those from the Bristol-Myers Squibb (BMS) series, induce the dimerization of PD-L1.[5][6] A single inhibitor molecule can insert into a hydrophobic pocket created at the interface of two PD-L1 monomers, effectively occluding the surface required for PD-1 engagement.[6] This prevents the formation of the PD-1/PD-L1 complex, thereby abrogating the inhibitory signal and restoring T cell-mediated anti-tumor immunity.[7]

Figure 1: Mechanism of PD-1/PD-L1 signaling and inhibition by a small molecule.

Quantitative Biological Data

The efficacy of a small molecule PD-1/PD-L1 inhibitor is quantified through a series of biochemical and cell-based assays. The half-maximal inhibitory concentration (IC50) from biochemical assays and the half-maximal effective concentration (EC50) from cellular assays are key performance indicators.

Table 1: In Vitro Biochemical Activity

| Assay Type | Description | Representative Inhibitor | IC50 (nM) | Reference |

| HTRF Binding Assay | Measures disruption of recombinant human PD-1/PD-L1 interaction. | BMS-202 | 18 | [8] |

| HTRF Binding Assay | Measures disruption of recombinant human PD-1/PD-L1 interaction. | INCB086550 | < 1 (Potent) | [9] |

| SPR-based Assay | Measures blockade of PD-L1 binding to immobilized PD-1. | BMS-1166 | 85.4 | [10] |

| SPR-based Assay | Measures blockade of PD-L1 binding to immobilized PD-1. | BMS-202 | 654.4 | [10] |

Table 2: In Vitro Cellular Activity

| Assay Type | Description | Representative Inhibitor | EC50 (µM) | Reference |

| PD-1/PD-L1 Blockade Bioassay | Restores NFAT-luciferase signal in a Jurkat/CHO co-culture. | C₂-symmetric inhibitors | 0.76 - 4.2 | |

| T-Cell Activation Rescue | Reverses sPD-L1 mediated inhibition of T-cell activation. | BMS-1166 | Not specified | [3] |

Table 3: In Vivo Antitumor Activity

| Tumor Model | Dosing | Efficacy | Representative Inhibitor | Reference |

| Syngeneic Mouse Models | Oral administration | Significant tumor growth inhibition in 11 of 12 models. | SCL-1 | [11][12] |

| Humanized NOG Mouse Model | 20 mg/kg (i.p.) | Clear antitumor effect. | BMS-202 | [13] |

| Humanized NOG Mouse Model | Oral administration | Potent anti-tumor effects (>50% reduction in tumor size). | SCL-1 | [14] |

Experimental Protocols

Homogeneous Time-Resolved Fluorescence (HTRF) Binding Assay

This biochemical assay is a primary screening method to quantify an inhibitor's ability to disrupt the PD-1 and PD-L1 protein-protein interaction.

Methodology:

-

Reagents: Recombinant human PD-1 with a His-tag, recombinant human PD-L1 with an Fc-tag, anti-His-d2 conjugate (donor fluorophore), anti-Fc-Tb conjugate (acceptor fluorophore), and assay buffer.[15]

-

Compound Preparation: Prepare a serial dilution of the test inhibitor in assay buffer. The final DMSO concentration should be kept below 1%.

-

Assay Procedure:

-

Dispense 2 µL of each inhibitor concentration into a 384-well plate.

-

Add 4 µL of a pre-mixed solution of PD-1-His and anti-His-d2.

-

Add 4 µL of a pre-mixed solution of PD-L1-Fc and anti-Fc-Tb.

-

Incubate the plate for 1-4 hours at room temperature, protected from light.

-

-

Data Acquisition: Read the plate on an HTRF-compatible reader, measuring fluorescence emission at 665 nm (acceptor) and 620 nm (donor).

-

Data Analysis: Calculate the HTRF ratio (665 nm / 620 nm). A decrease in the ratio indicates disruption of the PD-1/PD-L1 interaction. Plot the HTRF ratio against the inhibitor concentration and fit to a dose-response curve to determine the IC50 value.[15]

Cell-Based PD-1/PD-L1 Blockade Bioassay

This assay measures the ability of an inhibitor to restore T-cell activation in a co-culture system that mimics the tumor microenvironment.

Methodology:

-

Cell Lines:

-

Assay Procedure:

-

Plate the PD-L1 target cells in a 96-well plate and incubate overnight.

-

Prepare serial dilutions of the test inhibitor in cell culture medium.

-

Add the inhibitor dilutions to the wells containing the target cells.

-

Add the PD-1 effector cells to the wells to initiate the co-culture.

-

Incubate the co-culture for 6 hours.

-

-

Data Acquisition: Add a luciferase assay reagent (e.g., Bio-Glo™) to each well and measure the resulting luminescence with a luminometer.[16]

-

Data Analysis: In the absence of an inhibitor, PD-1/PD-L1 binding suppresses TCR signaling, resulting in a low luminescence signal. An effective inhibitor will block this interaction, leading to T-cell activation and an increase in luminescence. Calculate the fold-change in luminescence relative to a vehicle control and plot against inhibitor concentration to determine the EC50 value.[15]

References

- 1. In Vitro Assessment of Putative PD-1/PD-L1 Inhibitors: Suggestions of an Alternative Mode of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 2. assaygenie.com [assaygenie.com]

- 3. Small-molecule inhibitors of PD-1/PD-L1 immune checkpoint alleviate the PD-L1-induced exhaustion of T-cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Characteristics of PD-L1 Inhibitors, from Peptides to Small Molecules [mdpi.com]

- 5. BMS202 (PD-1/PD-L1 inhibitor 2), small-molecule inhibitor (CAS 1675203-84-5) | Abcam [abcam.com]

- 6. oncotarget.com [oncotarget.com]

- 7. benchchem.com [benchchem.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Establishment of Human PD-1/PD-L1 Blockade Assay Based on Surface Plasmon Resonance (SPR) Biosensor - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. In Vivo Antitumor Activity of the PD-1/PD-L1 Inhibitor SCL-1 in Various Mouse Tumor Models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. selleckchem.com [selleckchem.com]

- 14. Impact of the PD-1/PD-L1 inhibitor SCL-1 on MDA-MB231 tumor growth in a humanized MHC-double knockout NOG mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

- 16. promega.com [promega.com]

ZE132: A Potent Small-Molecule Inhibitor of the PD-1/PD-L1 Immune Checkpoint

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

The PD-1/PD-L1 signaling pathway is a critical immune checkpoint that regulates T-cell activation and is frequently exploited by cancer cells to evade immune surveillance. While monoclonal antibodies targeting this pathway have revolutionized cancer therapy, there is a growing interest in the development of small-molecule inhibitors due to their potential advantages in oral bioavailability, tumor penetration, and manufacturing costs. This technical guide provides a comprehensive overview of ZE132, a novel, potent, and selective small-molecule inhibitor of the PD-1/PD-L1 interaction. This document details the mechanism of action, quantitative data on its efficacy, representative experimental protocols for its evaluation, and visualizations of the relevant biological pathways and experimental workflows.

Introduction to ZE132

ZE132 is a small-molecule compound designed to disrupt the protein-protein interaction between the programmed cell death protein 1 (PD-1) and its ligand, programmed death-ligand 1 (PD-L1). By inhibiting this interaction, ZE132 aims to restore the anti-tumor activity of T-cells, leading to an enhanced immune response against cancer. Preclinical studies have demonstrated that ZE132 has a strong affinity for PD-L1 and exhibits robust anti-tumor efficacy in vivo.[1]

Mechanism of Action

The primary mechanism of action of ZE132 is the direct inhibition of the PD-1/PD-L1 interaction. PD-L1, often overexpressed on the surface of tumor cells, binds to the PD-1 receptor on activated T-cells. This engagement triggers an inhibitory signal within the T-cell, leading to a state of exhaustion or anergy and diminishing its ability to attack cancer cells. ZE132 binds to PD-L1, sterically hindering its interaction with PD-1 and thereby blocking the downstream inhibitory signaling. This blockade reinvigorates T-cell function, promoting cytotoxic T-cell infiltration into the tumor microenvironment, increasing the production of pro-inflammatory cytokines such as IL-2, and ultimately leading to tumor cell death.[1] Furthermore, ZE132 has been shown to elicit strong inhibitory effects on the mRNA expression of Transforming Growth Factor-beta (TGF-β), a pleiotropic cytokine known to promote an immunosuppressive tumor microenvironment.[1]

Quantitative Data

The following tables summarize the key quantitative data reported for the ZE132 inhibitor.

Table 1: In Vitro Binding Affinity and Potency of ZE132

| Parameter | Value | Description |

| Binding Affinity (KD) | 19.36 nM | Dissociation constant for the binding of ZE132 to PD-L1, indicating a high affinity.[1] |

| Inhibitory Potency (IC50) | 23.49 nM | Concentration of ZE132 required to inhibit 50% of the PD-1/PD-L1 interaction in a biochemical assay.[1] |

Table 2: In Vivo Anti-Tumor Efficacy of ZE132

| Animal Model | Tumor Type | Treatment | Tumor Growth Inhibition |

| Syngeneic Mouse Model | CT26 Colorectal Cancer | ZE132 | 64% |

Table 3: Physicochemical Properties of ZE132

| Property | Value |

| Molecular Formula | C37H41ClN4O7S |

| Molecular Weight | 721.27 g/mol |

| Solubility | Soluble to 100 mM in DMSO |

Experimental Protocols (Representative Methodologies)

Disclaimer: The following are representative protocols and may not reflect the exact methodologies used in the primary research on ZE132, the full text of which is not publicly available. These protocols are intended to provide a detailed understanding of the experimental approaches for evaluating a compound like ZE132.

Homogeneous Time-Resolved Fluorescence (HTRF) Assay for PD-1/PD-L1 Binding

This assay is a common method to screen for and characterize inhibitors of protein-protein interactions.

Materials:

-

Recombinant human PD-1 protein

-

Recombinant human PD-L1 protein (tagged, e.g., with His-tag)

-

Anti-tag antibody labeled with a FRET donor (e.g., Europium cryptate)

-

Antibody against the other protein labeled with a FRET acceptor (e.g., d2)

-

Assay buffer (e.g., PBS with 0.1% BSA)

-

ZE132 compound at various concentrations

-

384-well low-volume microplates

-

HTRF-compatible plate reader

Procedure:

-

Prepare serial dilutions of ZE132 in the assay buffer.

-

In a 384-well plate, add the ZE132 dilutions.

-

Add the recombinant human PD-1 and tagged PD-L1 proteins to the wells.

-

Add the FRET donor- and acceptor-labeled antibodies.

-

Incubate the plate at room temperature for a specified period (e.g., 1-4 hours), protected from light.

-

Read the plate on an HTRF-compatible reader at the appropriate excitation and emission wavelengths for the donor and acceptor fluorophores.

-

Calculate the HTRF ratio and plot the results against the inhibitor concentration to determine the IC50 value.

In Vivo Syngeneic Mouse Tumor Model Study

This protocol outlines a general procedure for assessing the anti-tumor efficacy of an investigational compound in an immunocompetent mouse model.

Materials:

-

6-8 week old female BALB/c mice

-

CT26 murine colorectal carcinoma cells

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

Phosphate-Buffered Saline (PBS)

-

Matrigel (optional)

-

ZE132 formulation for in vivo administration

-

Vehicle control

-

Calipers for tumor measurement

-

Animal handling and surgical equipment

Procedure:

-

Culture CT26 cells to 80-90% confluency, then harvest and resuspend in sterile PBS (or a PBS/Matrigel mixture) at a concentration of 1 x 106 cells per 100 µL.

-

Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.

-

Monitor the mice for tumor growth. Once tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment and control groups.

-

Administer ZE132 or vehicle control to the respective groups according to the desired dosing schedule and route of administration (e.g., oral gavage, intraperitoneal injection).

-

Measure tumor dimensions with calipers every 2-3 days and calculate the tumor volume.

-

Monitor the body weight of the mice as an indicator of toxicity.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry).

CD8+ T-Cell Killing Assay

This assay evaluates the ability of a compound to enhance the cytotoxic activity of T-cells against cancer cells.

Materials:

-

Target cancer cells (e.g., CT26)

-

CD8+ T-cells isolated from the spleen of a tumor-bearing or immunized mouse

-

Cell culture medium

-

ZE132 at various concentrations

-

A method to quantify cell viability (e.g., Calcein-AM release assay, luciferase-based assay)

Procedure:

-

Plate the target cancer cells in a 96-well plate and allow them to adhere overnight.

-

Isolate CD8+ T-cells and activate them if necessary.

-

Treat the co-culture of target cells and CD8+ T-cells with different concentrations of ZE132.

-

Incubate the co-culture for a period of 24-72 hours.

-

Quantify the viability of the target cells using a suitable method. A decrease in the viability of target cells in the presence of ZE132 and T-cells, compared to controls, indicates enhanced T-cell-mediated killing.

Pharmacokinetics Study in Mice

This protocol is for determining the pharmacokinetic profile of a new chemical entity in mice.

Materials:

-

Male C57BL/6 mice (or other appropriate strain)

-

ZE132 formulated for intravenous and oral administration

-

Blood collection supplies (e.g., capillary tubes, EDTA-coated tubes)

-

Centrifuge

-

Analytical equipment for drug quantification (e.g., LC-MS/MS)

Procedure:

-

Administer a single dose of ZE132 to two groups of mice, one via intravenous injection and the other via oral gavage.

-

Collect blood samples at multiple time points post-administration (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours).

-

Process the blood samples to obtain plasma.

-

Quantify the concentration of ZE132 in the plasma samples using a validated analytical method like LC-MS/MS.

-

Use pharmacokinetic software to calculate key parameters such as clearance, volume of distribution, half-life, and oral bioavailability.

Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis

This method is used to measure the change in mRNA expression of a specific gene, such as TGF-β, in response to treatment.

Materials:

-

Tumor tissue or cells treated with ZE132 or vehicle

-

RNA extraction kit

-

Reverse transcription kit

-

qPCR master mix

-

Primers for the gene of interest (e.g., Tgfb1) and a housekeeping gene (e.g., Gapdh)

-

Real-time PCR instrument

Procedure:

-

Extract total RNA from the samples.

-

Synthesize complementary DNA (cDNA) from the extracted RNA using reverse transcriptase.

-

Perform real-time PCR using the cDNA, specific primers for the target and housekeeping genes, and a qPCR master mix.

-

Analyze the amplification data to determine the relative expression of the target gene, normalized to the housekeeping gene, using a method such as the ΔΔCt method.

Visualizations

Signaling Pathways and Experimental Workflows

Caption: PD-1/PD-L1 signaling pathway and the inhibitory action of ZE132.

Caption: General experimental workflow for the evaluation of a PD-1/PD-L1 inhibitor.

Caption: Logical relationship of the molecular and cellular effects of ZE132.

Conclusion

ZE132 represents a promising small-molecule inhibitor of the PD-1/PD-L1 immune checkpoint. Its high affinity for PD-L1 and potent inhibition of the PD-1/PD-L1 interaction translate into significant anti-tumor efficacy in preclinical models. The data and representative protocols presented in this guide offer a technical foundation for researchers and drug development professionals interested in the further investigation and potential clinical translation of ZE132 and similar small-molecule immunotherapies. Further studies are warranted to fully elucidate its pharmacokinetic and pharmacodynamic properties and to assess its safety and efficacy in a broader range of cancer models.

References

An In-depth Technical Guide on Small Molecule PD-1/PD-L1 Inhibitors and T-cell Activation

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The specific compound "PD1-PDL1-IN 2" did not yield specific results in public databases. This guide will therefore focus on the well-characterized small molecule inhibitor of the PD-1/PD-L1 pathway, BMS-202 , as a representative example to illustrate the core principles of T-cell activation through the inhibition of this critical immune checkpoint.

Introduction: The PD-1/PD-L1 Immune Checkpoint

The Programmed cell death protein 1 (PD-1) and its ligand, Programmed death-ligand 1 (PD-L1), are key players in immune regulation, forming a critical checkpoint that prevents autoimmunity.[1] However, many cancer cells exploit this pathway to evade the host's immune system.[1] PD-1 is a receptor expressed on the surface of activated T-cells, while PD-L1 is often overexpressed on tumor cells.[2] The binding of PD-L1 to PD-1 triggers an inhibitory signal within the T-cell, leading to T-cell "exhaustion," characterized by reduced proliferation, decreased cytokine production, and diminished cytotoxic activity.[2] This allows tumor cells to escape immune surveillance and proliferate.

Small molecule inhibitors that disrupt the PD-1/PD-L1 interaction have emerged as a promising therapeutic strategy in oncology.[3][4][5] Unlike monoclonal antibodies, small molecules may offer advantages such as oral bioavailability and improved tumor penetration.[6] These inhibitors can reinvigorate exhausted T-cells, restoring their ability to recognize and eliminate cancer cells.[7]

Mechanism of Action: BMS-202

BMS-202 is a potent and non-peptidic small molecule inhibitor of the PD-1/PD-L1 interaction.[8][9] Its mechanism of action is distinct from that of blocking antibodies. BMS-202 binds to a hydrophobic pocket on PD-L1, which induces the dimerization of PD-L1 on the cell surface.[9][10][11] This homodimerization of PD-L1 sterically hinders its interaction with the PD-1 receptor on T-cells, thereby blocking the downstream inhibitory signaling cascade.[10][12] By preventing this interaction, BMS-202 effectively releases the "brakes" on T-cell activation, leading to enhanced anti-tumor immunity.[10]

Quantitative Data Presentation

The following tables summarize the in vitro activity of BMS-202 and its effect on T-cell mediated responses.

Table 1: Biochemical and Cellular Activity of BMS-202

| Assay Type | Description | Cell Line(s) | Parameter | Value | Reference(s) |

| PD-1/PD-L1 Interaction | Cell-free assay measuring the inhibition of the PD-1/PD-L1 complex formation. | - | IC50 | 18 nM | [2][8][13] |

| PD-1/PD-L1 Binding | Inhibition of PD-1/PD-L1 binding. | SCC-3, Jurkat | IC50 | 10-15 µM | [13] |

| Cell Viability | Assessment of cytotoxic effects. | CMT167 (mouse lung carcinoma) | IC50 | ~20 µM (approx.) | [14] |

| T-cell Activation | Luciferase reporter gene assay in Jurkat T-cells co-cultured with PD-L1 expressing CHO-K1 cells. | Jurkat/CHO-K1 | EC50 | > 10 µM | [8] |

Table 2: Effect of BMS-202 on T-Cell Effector Functions

| Effector Function | Description | In Vitro/In Vivo | Key Findings | Reference(s) |

| Cytokine Production | Measurement of pro-inflammatory cytokines released by T-cells. | In vivo | Significantly elevated levels of IFN-γ and TNF-α. | [14] |

| T-cell Proliferation | Assessment of T-cell proliferation in response to stimulation. | In vitro | Inhibited proliferation of anti-CD3 activated Jurkat cells. | [12] |

| Cytotoxic T-cell Response | Quantification of CD8+ T-cells in the tumor microenvironment. | In vivo | Marked increase in CD3+CD8+ cytotoxic T-cells (from 6.8% to 26.2%). | [14] |

Signaling Pathways and Experimental Workflows

The following diagram illustrates the PD-1/PD-L1 signaling pathway and the mechanism of inhibition by BMS-202.

Caption: PD-1/PD-L1 signaling and inhibition by BMS-202.

The following diagram outlines a typical workflow for assessing the impact of a small molecule inhibitor on T-cell activation.

Caption: Workflow for assessing T-cell activation.

Detailed Experimental Protocols

This protocol is designed to quantify the ability of a small molecule inhibitor to block the PD-1/PD-L1 interaction in a cell-based system.

Materials:

-

PD-1 Effector Cells (e.g., Jurkat cells expressing PD-1 and an NFAT-luciferase reporter).

-

PD-L1 Antigen Presenting Cells (APCs) (e.g., CHO-K1 cells expressing human PD-L1).

-

Assay medium (e.g., RPMI 1640 with 10% FBS).

-

BMS-202 or other test compounds.

-

96-well white, flat-bottom assay plates.

-

Luciferase detection reagent.

-

Luminometer.

Procedure:

-

Cell Plating: Seed the PD-L1 APCs in a 96-well plate at an optimized density and allow them to adhere overnight.

-

Compound Addition: Prepare serial dilutions of BMS-202 in assay medium. Add the diluted compound to the wells containing the PD-L1 APCs.

-

Effector Cell Addition: Add the PD-1 Effector Cells to each well.

-

Incubation: Co-culture the cells for 6-24 hours at 37°C in a humidified CO2 incubator.

-

Luminescence Reading: Add the luciferase detection reagent to each well according to the manufacturer's instructions. Measure the luminescence using a plate reader.

-

Data Analysis: The increase in luminescence is proportional to the inhibition of the PD-1/PD-L1 interaction. Calculate the EC50 value of the test compound.

This protocol measures the effect of a PD-1/PD-L1 inhibitor on the production of key T-cell cytokines, such as Interferon-gamma (IFN-γ).

Materials:

-

Human Peripheral Blood Mononuclear Cells (PBMCs) or isolated CD3+ T-cells.

-

PD-L1 expressing tumor cells (e.g., MDA-MB-231).

-

T-cell activation stimuli (e.g., anti-CD3/anti-CD28 antibodies).

-

BMS-202 or other test compounds.

-

Culture medium (e.g., RPMI 1640 with 10% FBS and IL-2).

-

96-well culture plates.

-

IFN-γ ELISA kit.

Procedure:

-

Co-culture Setup: Seed the PD-L1 expressing tumor cells in a 96-well plate. Isolate T-cells from PBMCs.

-

T-cell Addition: Add the T-cells to the wells containing the tumor cells.

-

Stimulation and Treatment: Add T-cell activation stimuli and serial dilutions of BMS-202 to the co-culture.

-

Incubation: Incubate the plate for 72 hours at 37°C in a humidified CO2 incubator.

-

Supernatant Collection: Centrifuge the plate and carefully collect the culture supernatant.

-

ELISA: Measure the concentration of IFN-γ in the supernatant using an ELISA kit, following the manufacturer's protocol.

-

Data Analysis: An increase in IFN-γ concentration in the presence of the inhibitor indicates a restoration of T-cell effector function.

This protocol assesses the effect of a PD-1/PD-L1 inhibitor on T-cell proliferation.

Materials:

-

T-cells (e.g., from PBMCs).

-

PD-L1 expressing target cells.

-

Cell proliferation dye (e.g., Carboxyfluorescein succinimidyl ester - CFSE).

-

BMS-202 or other test compounds.

-

Culture medium and plates.

-

Flow cytometer.

Procedure:

-

T-cell Staining: Label the T-cells with CFSE dye according to the manufacturer's instructions.

-

Co-culture: Co-culture the CFSE-labeled T-cells with the PD-L1 expressing target cells.

-

Treatment: Add serial dilutions of BMS-202 to the co-culture.

-

Incubation: Incubate for 3-5 days.

-

Flow Cytometry: Harvest the cells and analyze the CFSE fluorescence of the T-cell population by flow cytometry. Each cell division will result in a halving of the CFSE fluorescence intensity.

-

Data Analysis: An increase in the percentage of cells that have undergone division in the presence of the inhibitor indicates enhanced T-cell proliferation.

Conclusion

Small molecule inhibitors of the PD-1/PD-L1 pathway, exemplified by BMS-202, represent a promising class of cancer immunotherapies. Their ability to restore T-cell activation by disrupting the inhibitory PD-1/PD-L1 axis leads to enhanced cytokine production, T-cell proliferation, and ultimately, anti-tumor immunity. The quantitative data and experimental protocols provided in this guide offer a framework for the preclinical evaluation and characterization of novel small molecule inhibitors targeting this critical immune checkpoint. Further research into the development and optimization of these compounds holds the potential to broaden the scope and efficacy of cancer immunotherapy.

References

- 1. Small molecule inhibitors targeting the PD-1/PD-L1 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. PD-1 and PD-L1: architects of immune symphony and immunotherapy breakthroughs in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. mdpi.com [mdpi.com]

- 5. Small-molecule inhibitors of PD-1/PD-L1 immune checkpoint alleviate the PD-L1-induced exhaustion of T-cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. A Small Molecule Antagonist of PD-1/PD-L1 Interactions Acts as an Immune Checkpoint Inhibitor for NSCLC and Melanoma Immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. Computational Insight Into the Small Molecule Intervening PD-L1 Dimerization and the Potential Structure-Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. selleckchem.com [selleckchem.com]

- 14. Targeting PD-L1 with BMS-202 Enhances Antitumor Cytokine and Cytotoxic T-Lymphocyte Responses in C57BLx/6 Mouse Lung Carcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]

The Structural Basis of Small Molecule Inhibition of the PD-1/PD-L1 Axis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The interaction between Programmed Death-1 (PD-1) and its ligand, Programmed Death-Ligand 1 (PD-L1), represents a critical immune checkpoint that cancer cells exploit to evade immune surveillance. While monoclonal antibodies targeting this axis have revolutionized cancer therapy, there is a growing interest in the development of small molecule inhibitors due to their potential for oral bioavailability, improved tumor penetration, and different safety profiles. This technical guide provides an in-depth exploration of the structural basis of PD-1/PD-L1 inhibition by small molecules, with a particular focus on the emerging class of Naamidine J derivatives, exemplified by compounds such as PD-L1-IN-2. We will delve into the primary mechanisms of action, including the well-established induction of PD-L1 dimerization and the newer approach of downregulating PD-L1 expression. This guide will also present key quantitative data, detailed experimental methodologies, and visual representations of the relevant biological pathways and experimental workflows.

Introduction: The PD-1/PD-L1 Immune Checkpoint

The PD-1 receptor (CD279) is expressed on the surface of activated T cells, B cells, and natural killer (NK) cells.[1] Its primary ligand, PD-L1 (B7-H1 or CD274), can be expressed on various cell types, including cancer cells.[2] The engagement of PD-1 with PD-L1 transmits an inhibitory signal into the T cell, leading to T cell exhaustion and a dampened anti-tumor immune response.[1][3] By blocking this interaction, the T cell's ability to recognize and eliminate cancer cells can be restored.[4]

Small molecule inhibitors of the PD-1/PD-L1 pathway offer several potential advantages over their monoclonal antibody counterparts, including oral administration, better penetration into the tumor microenvironment, and potentially a more manageable side-effect profile.[5]

Mechanisms of Small Molecule Inhibition

Small molecule inhibitors of the PD-1/PD-L1 interaction primarily operate through two distinct mechanisms:

-

Induction of PD-L1 Dimerization: This is the most well-characterized mechanism, utilized by a class of inhibitors developed by Bristol-Myers Squibb (BMS). These molecules bind to a hydrophobic pocket on the surface of PD-L1, inducing the formation of a PD-L1 dimer.[6][7] This dimerization sterically hinders the binding of PD-1 to PD-L1, effectively blocking the inhibitory signal.[7][8]

-

Downregulation of PD-L1 Expression: A newer class of inhibitors, derived from the marine natural product Naamidine J, has been shown to suppress the expression of the PD-L1 protein in cancer cells.[6][9] This leads to a reduction of PD-L1 on the cell surface, thereby decreasing the potential for engagement with PD-1 on T cells.

PD-L1-IN-2 and the Naamidine J Derivatives

While the compound "PD1-PDL1-IN 2" is not extensively described in peer-reviewed literature under this specific name, available information from chemical vendors suggests it is a derivative of the marine natural product Naamidine J, with the chemical formula C33H38N4O6. A recent study in the Journal of Medicinal Chemistry details the synthesis and biological evaluation of a series of Naamidine J derivatives as potential PD-L1 inhibitors.[6][9]

These compounds, exemplified by compound 11c in the aforementioned study, have been shown to effectively suppress the constitutive expression of PD-L1 in human colorectal adenocarcinoma RKO cells.[6][9] This activity translated to in vivo anti-tumor effects in a mouse model, which were associated with reduced PD-L1 expression and an increase in tumor-infiltrating T cells.[6][9]

Quantitative Data for PD-1/PD-L1 Small Molecule Inhibitors

| Compound | Assay Type | Target | IC50 (nM) | Reference |

| BMS-8 | HTRF | PD-1/PD-L1 Interaction | 146 | [10] |

| BMS-202 | HTRF | PD-1/PD-L1 Interaction | 18 | [10] |

| BMS-1166 | HTRF | PD-1/PD-L1 Interaction | 1.4 | [11] |

| Compound D2 | HTRF | PD-1/PD-L1 Interaction | 16.17 | [12] |

| Compound D3 | HTRF | PD-1/PD-L1 Interaction | 2.2 | [13] |

| Compound P39 | TR-FRET | PD-1/PD-L1 Interaction | 8.9 |

Structural Basis of Inhibition

PD-L1 Dimerization

The structural basis for the inhibition of the PD-1/PD-L1 interaction by small molecules like the BMS compounds has been elucidated through X-ray crystallography.[7] These inhibitors bind to a hydrophobic pocket on the surface of the IgV domain of PD-L1. This binding event stabilizes a dimeric form of PD-L1, where the PD-1 binding sites are occluded.[7][8] Key residues in PD-L1 that are involved in the interaction with these small molecules include Ile54, Tyr56, Met115, and Ala121.

Naamidine J Derivatives

The precise molecular mechanism by which Naamidine J derivatives suppress PD-L1 expression is still under investigation. However, the initial study suggests that these compounds act at the level of protein expression.[6][9] Further research, including structural studies of these compounds with their cellular targets, is required to fully understand their mode of action.

Experimental Protocols

Homogeneous Time-Resolved Fluorescence (HTRF) Assay for PD-1/PD-L1 Interaction

This assay is commonly used to screen for and characterize inhibitors of the PD-1/PD-L1 protein-protein interaction.

Principle: The assay relies on the fluorescence resonance energy transfer (FRET) between a donor fluorophore (e.g., Europium cryptate) conjugated to one binding partner (e.g., PD-1) and an acceptor fluorophore (e.g., d2) conjugated to the other (e.g., PD-L1). When the two proteins interact, the donor and acceptor are brought into close proximity, resulting in a FRET signal. An inhibitor that disrupts this interaction will lead to a decrease in the FRET signal.

Protocol:

-

Recombinant human PD-1 tagged with a donor fluorophore and recombinant human PD-L1 tagged with an acceptor fluorophore are used.

-

The inhibitor compound is serially diluted in an appropriate assay buffer.

-

The tagged PD-1 and PD-L1 proteins are incubated with the inhibitor at various concentrations in a microplate.

-

The reaction is allowed to reach equilibrium.

-

The fluorescence is read at two wavelengths (for the donor and acceptor) using an HTRF-compatible plate reader.

-

The ratio of the acceptor to donor fluorescence is calculated, and the percent inhibition is determined for each inhibitor concentration.

-

The IC50 value is calculated by fitting the data to a dose-response curve.

Cell-Based PD-L1 Expression Assay

This assay is used to evaluate the effect of compounds on the expression of PD-L1 on the surface of cancer cells.

Principle: Cancer cells that endogenously express or are engineered to express PD-L1 are treated with the test compound. The level of PD-L1 expression on the cell surface is then quantified using flow cytometry with a fluorescently labeled anti-PD-L1 antibody.

Protocol:

-

Cancer cells (e.g., RKO cells) are seeded in a multi-well plate and allowed to adhere overnight.

-

The cells are treated with various concentrations of the test compound (e.g., a Naamidine J derivative) for a specified period (e.g., 24-48 hours).

-

Following treatment, the cells are harvested and washed with a suitable buffer.

-

The cells are then incubated with a fluorescently labeled antibody specific for human PD-L1.

-

After incubation, the cells are washed to remove unbound antibody.

-

The fluorescence intensity of the cells is analyzed by flow cytometry.

-

A decrease in the mean fluorescence intensity in treated cells compared to untreated controls indicates a reduction in PD-L1 expression.

Visualizations

PD-1/PD-L1 Signaling Pathway and Inhibition

Caption: PD-1/PD-L1 signaling pathway and points of intervention by small molecule inhibitors.

Experimental Workflow for HTRF Assay

Caption: Workflow for determining inhibitor potency using an HTRF assay.

Experimental Workflow for Cell-Based PD-L1 Expression Assay

Caption: Workflow for assessing inhibitor effect on cell surface PD-L1 expression.

Conclusion